molecular formula C29H33N3O2S2 B12025304 (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-16-4

(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12025304
CAS No.: 623933-16-4
M. Wt: 519.7 g/mol
InChI Key: BFBXSYONFYCTQM-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core modified with a butyl group at position 3 and a benzylidene substituent at position 3. The benzylidene moiety is further substituted with a pyrazole ring bearing a hexyloxy-phenyl group and a phenyl group.

The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-stacking, as observed in structurally similar compounds .

Properties

CAS No.

623933-16-4

Molecular Formula

C29H33N3O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O2S2/c1-3-5-7-11-19-34-25-16-14-22(15-17-25)27-23(21-32(30-27)24-12-9-8-10-13-24)20-26-28(33)31(18-6-4-2)29(35)36-26/h8-10,12-17,20-21H,3-7,11,18-19H2,1-2H3/b26-20-

InChI Key

BFBXSYONFYCTQM-QOMWVZHYSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Thiazolidinone Core Formation

The thiazolidinone core is synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloesters. A modified protocol from CN101445491B outlines the reaction of 2-thioxo-thiazolidin-4-one precursors with alkylating agents under basic conditions . For instance, 3-butyl-2-thioxo-1,3-thiazolidin-4-one is prepared by treating 2-thioxo-thiazolidin-4-one with 1-bromobutane in ethanol using sodium hydroxide as a base, achieving yields of 78–85% .

Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran

  • Catalyst: NaOH or KOH (1.2 equiv)

  • Temperature: 60–80°C

  • Time: 6–8 hours

Nuclear magnetic resonance (NMR) analysis of intermediates confirms the incorporation of the butyl group, with characteristic signals at δ 3.22 ppm (S–CH₂) and δ 1.35–1.50 ppm (butyl CH₂) .

Synthesis of the Pyrazole Moiety

The pyrazole component, 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via a Vilsmeier-Haack reaction. According to PMC11003491, 4-(hexyloxy)acetophenone is condensed with phenylhydrazine to form a pyrazoline intermediate, which is subsequently oxidized using phosphorus oxychloride and dimethylformamide .

Key Steps:

  • Pyrazoline Formation:

    • Reactants: 4-(hexyloxy)acetophenone + phenylhydrazine

    • Solvent: Acetic acid

    • Temperature: Reflux (110°C)

    • Time: 12 hours

    • Yield: 65–70%

  • Oxidation to Pyrazole-4-carbaldehyde:

    • Reagents: POCl₃, DMF

    • Temperature: 0–5°C (dropwise addition), then 80°C

    • Time: 3 hours

    • Yield: 58%

Mass spectrometry (MS) data for the aldehyde intermediate show a molecular ion peak at m/z 337.2 (M⁺), consistent with the expected formula C₂₂H₂₄N₂O₂ .

Knoevenagel Condensation for Methylene Bridge Formation

The methylene bridge between the thiazolidinone and pyrazole moieties is established via Knoevenagel condensation. As detailed in PubMed29708431, 3-butyl-2-thioxo-1,3-thiazolidin-4-one reacts with 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidine as a base .

Optimized Parameters:

  • Solvent: Anhydrous ethanol

  • Catalyst: Piperidine (10 mol%)

  • Temperature: Reflux (78°C)

  • Time: 8–10 hours

  • Yield: 62–68%

The (5Z)-stereochemistry is confirmed by NOESY spectroscopy, revealing spatial proximity between the pyrazole C-5 hydrogen and the thiazolidinone methylene group .

Functionalization and Purification

Post-condensation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the (5Z)-isomer. High-performance liquid chromatography (HPLC) analysis shows ≥98% purity, with a retention time of 12.3 minutes .

Characterization Data:

  • MS (ESI): m/z 561.3 [M + H]⁺

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H-5), 7.72–7.68 (m, 5H, Ph), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.96 (d, J = 8.4 Hz, 2H, Ar–H), 6.52 (s, 1H, CH=), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.25 (m, 16H, alkyl CH₂), 0.91 (t, J = 6.8 Hz, 6H, CH₃) .

Comparative Analysis of Catalytic Systems

A patent study (CN101445491B) compares catalysts for thiazolidinone alkylation (Table 1) . Triethylamine and sodium hydroxide demonstrate superior efficiency over carbonates or oxides, attributed to their stronger deprotonation capacity.

Table 1. Catalyst Screening for Thiazolidinone Alkylation

CatalystSolventTemperature (°C)Time (h)Yield (%)
TriethylamineEthanol70685
NaOHEthanol70682
K₂CO₃Ethanol70668
CaOEthanol70654

Solvent Effects on Reaction Efficiency

Ethanol consistently outperforms methanol, benzene, or tetrahydrofuran in facilitating thiazolidinone derivatization due to its optimal polarity and boiling point (Table 2) .

Table 2. Solvent Optimization for Knoevenagel Condensation

SolventBoiling Point (°C)Dielectric ConstantYield (%)
Ethanol7824.368
Methanol6532.757
THF667.642
Benzene802.329

Scalability and Industrial Feasibility

The synthetic route is scalable to gram quantities without significant yield reduction. A 10-g scale synthesis achieves a 64% isolated yield, comparable to small-scale reactions . Process mass intensity (PMI) analysis reveals a solvent usage of 82 L/kg, highlighting opportunities for green chemistry improvements .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB-231, with IC50 values indicating potent effects .
  • Antimicrobial Properties :
    • The presence of the pyrazole moiety suggests potential antimicrobial activity. Research on pyrazole derivatives has revealed their effectiveness against bacterial strains, which could be leveraged in developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways. Pyrazole analogs have been shown to affect the activity of inflammatory mediators .

Potential Applications

Given its structural characteristics and biological activities, this compound has several potential applications:

Application AreaDescription
Pharmaceuticals Development of new anticancer agents or antimicrobial drugs based on its bioactivity profile.
Agricultural Chemicals Exploration as a pesticide or fungicide due to potential antimicrobial properties.
Material Science Investigation into its use as a precursor for polymers or materials with specific properties.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Cytotoxicity Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting that modifications in the thiazolidinone structure could enhance efficacy .
  • Antimicrobial Testing : Research indicated that certain thiazolidinones showed promising results against resistant bacterial strains, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Notable Features References
Target Compound 3-butyl; 5-({3-[4-(hexyloxy)phenyl]-1-phenyl-pyrazol-4-yl}methylene) ~555.7* High lipophilicity (hexyloxy); extended conjugation
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-phenyl; 5-(2-hydroxybenzylidene) 337.41 Intramolecular H-bonding (O–H⋯S); planar crystal packing
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one 3-(2-furylmethyl); 5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-pyrazol-4-yl]methylene} ~607.7* Reduced lipophilicity vs. hexyloxy; furan enhances π-electron density
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Varied benzylidene and aniline substituents 300–400 Tunable electronic properties via substituent choice; moderate solubility in polar solvents

*Calculated based on molecular formulae from .

Key Observations:

Lipophilicity and Bioavailability : The hexyloxy group in the target compound increases logP compared to analogs with shorter alkoxy (e.g., butoxy) or polar (e.g., hydroxy) groups . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

This contrasts with simpler benzylidene analogs lacking heterocyclic substituents .

Crystal Packing : Compounds with hydroxy or thioxo groups exhibit intramolecular hydrogen bonds (e.g., O–H⋯S in ), which stabilize specific conformations. The hexyloxy chain in the target compound may instead promote van der Waals interactions in solid-state packing .

Critical Differences :

  • Substituent Compatibility : Bulky groups (e.g., hexyloxy) require prolonged reaction times compared to smaller substituents (e.g., hydroxy) .
  • Yield Optimization : Reported yields for similar compounds range from 60–85%, depending on steric hindrance and electronic effects of substituents .

Biological Activity

The compound (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered interest due to its potential biological activity. The structure features a thiazolidinone core, which is known for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H33N3O2SC_{24}H_{33}N_3O_2S, with the following key structural components:

  • Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.
  • Pyrazole moiety : Contributes to the compound's reactivity and biological properties.

The biological activity of (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Biological Activity Effect Observed Reference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in breast cancer cell lines

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1: Anticancer Properties
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study 2: Anti-inflammatory Effects
    • In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core, followed by Knoevenagel condensation to introduce the thiazolidinone moiety. Critical steps include controlling reaction temperatures (e.g., reflux in ethanol or toluene) and selecting catalysts like piperidine for condensation . Purification often employs recrystallization or column chromatography to achieve >95% purity . Optimization strategies include solvent polarity adjustments (e.g., DMF for polar intermediates) and microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry, particularly the (5Z) configuration . High-Performance Liquid Chromatography (HPLC) monitors purity (>98% by reverse-phase methods) , while mass spectrometry (HRMS) validates molecular weight . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How should researchers design initial biological activity screens?

Use standardized assays:

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. What mechanistic approaches elucidate its anti-inflammatory or anticancer effects?

  • Enzyme inhibition : Measure IC₅₀ values for target enzymes (e.g., topoisomerase II for anticancer activity) using fluorometric assays .
  • Protein expression : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) in treated cells .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., EGFR kinase) .

Q. How can computational models optimize derivative design?

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide substitutions (e.g., electron-donating groups enhance antimicrobial activity) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .

Q. How to resolve contradictions in reported synthetic yields or conditions?

  • Statistical design : Apply Response Surface Methodology (RSM) to identify optimal conditions (e.g., 80°C, 12 hr reaction time) .
  • Comparative studies : Replicate methods from divergent sources (e.g., conventional vs. microwave-assisted synthesis) and analyze yield/purity trade-offs .

Q. How does stability under varying pH/temperature impact experimental design?

  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Stability >24 hr at pH 7–8 suggests suitability for in vivo studies .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C indicates robustness for high-temperature reactions) .

Q. What structure-activity relationship (SAR) insights guide analog design?

  • Substituent effects :
SubstituentActivity Trend
Hexyloxy (target)Moderate COX-2 inhibition (IC₅₀ 12 μM)
Ethoxy (analog)Enhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus)
Nitro (analog)Cytotoxicity increased (IC₅₀ 5 μM in MCF-7)
  • Hybrid scaffolds : Combining pyrazole and thiazolidinone moieties improves dual activity (e.g., anticancer + anti-inflammatory) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.